3-Butene-1,2-diol

Catalog No.
S586935
CAS No.
497-06-3
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butene-1,2-diol

CAS Number

497-06-3

Product Name

3-Butene-1,2-diol

IUPAC Name

but-3-ene-1,2-diol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2

InChI Key

ITMIAZBRRZANGB-UHFFFAOYSA-N

SMILES

C=CC(CO)O

Synonyms

1,2-dihydroxy-3-butene, 3,4-dihydroxy-1-butene, 3-butene-1,2-diol

Canonical SMILES

C=CC(CO)O

The exact mass of the compound 3-Butene-1,2-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Butene-1,2-diol, also known as vinyl ethylene glycol, is an allylic diol characterized by a terminal alkene adjacent to a 1,2-diol moiety. As a clear liquid with a boiling point of 195–196.5 °C, it serves as a highly versatile bifunctional precursor in industrial organic synthesis and polymer manufacturing. Unlike saturated diols or internal alkenes, its specific combination of a polymerizable terminal double bond and sterically differentiated primary and secondary hydroxyl groups enables dual-mode reactivity. This structural profile makes it a critical raw material for manufacturing chiral building blocks, tunable shape-memory polymers, and cross-linked organic electrode networks where precise architectural control is a strict procurement requirement.

Attempting to substitute 3-butene-1,2-diol with its common isomer, 2-butene-1,4-diol, or its saturated analog, 1,2-butanediol, fundamentally compromises downstream processability and product architecture. 2-Butene-1,4-diol possesses two equivalent primary hydroxyl groups and an internal double bond, which prevents regioselective mono-functionalization and yields linear polymer backbones devoid of pendant reactive sites for crosslinking [1]. Furthermore, 2-butene-1,4-diol has a significantly higher boiling point (235 °C), increasing the thermal budget and degradation risk during distillation [2]. Conversely, substituting with 1,2-butanediol eliminates the alkene entirely, stripping the molecule of its capacity for thiol-ene click chemistry or cationic polymerization, rendering it useless for advanced cross-linked networks or shape-memory materials [3].

Thermal Processability and Distillation Efficiency

For industrial scale-up, the thermal profile of a precursor dictates the energy requirements and degradation risks during purification. 3-Butene-1,2-diol exhibits a boiling point of 195–196.5 °C, which is substantially lower than the 235 °C boiling point of its isomer, 2-butene-1,4-diol[1]. This ~40 °C reduction allows for milder vacuum distillation conditions, minimizing thermal stress on sensitive intermediates and reducing energy consumption during solvent removal and product isolation .

Evidence DimensionBoiling Point
Target Compound Data195.0 - 196.5 °C
Comparator Or Baseline2-Butene-1,4-diol (235.0 °C)
Quantified Difference~40 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg) or equivalent vacuum scaling

Enables lower-temperature distillation, significantly reducing thermal degradation risks and energy costs during large-scale procurement and processing.

Regioselective Functionalization Capacity

The synthesis of complex chiral intermediates often requires the selective protection or reaction of a single hydroxyl group. 3-Butene-1,2-diol provides an asymmetric diol environment consisting of one primary and one secondary hydroxyl group, inherently enabling regioselective mono-functionalization [1]. In contrast, the standard comparator 2-butene-1,4-diol features two sterically and electronically equivalent primary hydroxyl groups, typically resulting in statistical mixtures of mono- and di-functionalized products that require costly chromatographic separation [2].

Evidence DimensionHydroxyl Group Steric Differentiation
Target Compound Data1 Primary (-OH) and 1 Secondary (-OH)
Comparator Or Baseline2-Butene-1,4-diol (2 Primary -OH groups)
Quantified DifferenceAsymmetric vs. Symmetric reactivity profile
ConditionsStandard protection or esterification assays

Streamlines synthetic workflows by allowing direct regioselective reactions, eliminating the yield losses and purification bottlenecks associated with symmetric diols.

Polymer Architecture and Pendant Vinyl Availability

In the development of advanced thermo-responsive materials, the availability of crosslinkable sites is paramount. Polyetherification of 3-butene-1,2-diol (or its carbonate derivative) yields poly((2-vinyl)ethylene glycol) (PVEG), which retains exactly one pendant vinyl group per monomeric repeating unit [1]. This is a stark contrast to polymers derived from 2-butene-1,4-diol, where the internal double bond is incorporated directly into the linear backbone, leaving zero pendant vinyls. The 100% retention of pendant vinyls in the target compound enables highly efficient post-polymerization modification via thiol-ene photo-crosslinking [2].

Evidence DimensionPendant Vinyl Groups per Monomer Unit
Target Compound Data1 pendant vinyl group (100% availability)
Comparator Or Baseline2-Butene-1,4-diol derived polymers (0 pendant vinyl groups)
Quantified Difference1 vs 0 pendant reactive sites per unit
ConditionsPolyetherification followed by thiol-ene photo-crosslinking

Provides the essential reactive sites required to tune crosslink density and response temperatures in advanced shape-memory polymers and hydrogels.

Electrochemical Network Precursor Suitability

For organic lithium-ion battery cathodes, preventing the dissolution of active materials into the electrolyte is a critical performance metric. 3-Butene-1,2-diol (vinyl ethylene glycol) is highly suited to functionalize redox-active cores like naphthalene diimide (NDI), providing a terminal vinyl group that can undergo cationic polymerization to form insoluble, cross-linked networks [1]. Substituting with a saturated analog like 1,2-butanediol fails entirely in this context, as it lacks the polymerizable alkene required to form the stabilizing macromolecular network, leading to rapid capacity fade due to extrinsic degradation [2].

Evidence DimensionNetwork Formation Capability
Target Compound DataEnables cationic polymerization into insoluble cross-linked networks
Comparator Or Baseline1,2-Butanediol (Incapable of vinyl-based polymerization)
Quantified DifferenceCross-linked (insoluble) vs. Small molecule (soluble in electrolyte)
ConditionsOrganic cathode synthesis for Li-ion battery half-cells

Crucial for manufacturing stable organic battery cathodes that resist electrolyte dissolution and maintain capacity over prolonged charge-discharge cycles.

Synthesis of Tunable Shape-Memory Polymers

Directly leveraging its pendant vinyl availability (as detailed in Section 3), 3-butene-1,2-diol is a highly effective monomer for producing poly((2-vinyl)ethylene glycol) (PVEG). This allows manufacturers to use facile thiol-ene photo-click chemistry to precisely control crosslink density, creating thermo-responsive shape-memory materials with high elastic modulus and tunable response temperatures for aerospace or biomedical devices [1].

Production of Complex Chiral Building Blocks

Utilizing the inherent steric differentiation between its primary and secondary hydroxyl groups, this compound serves as a highly efficient precursor for asymmetric synthesis. It allows for highly regioselective protection and oxidation steps, streamlining the industrial production of chiral epoxides, hydroxymethylvinyl ketone (HMVK), and other high-value pharmaceutical intermediates without the yield losses seen with symmetric diols .

Manufacturing Insoluble Organic Battery Cathodes

Taking advantage of its terminal alkene, 3-butene-1,2-diol is used to functionalize aromatic diimides (such as NDI or MDI). The subsequent cationic polymerization of these vinyl groups creates robust, cross-linked polymer networks that prevent the active cathode materials from dissolving into the electrolyte, thereby drastically improving the cycle life of organic lithium-ion batteries [2].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86161-40-2
497-06-3

Wikipedia

3-butene-1,2-diol

Dates

Last modified: 08-15-2023

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